molecular formula C14H14N2O4S B13723222 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid

Katalognummer: B13723222
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: OLQBKMUJKWCGSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid is a complex organic compound that features a cyclopropane ring, a sulfonyl group, and a pyrazole ring attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid typically involves multi-step organic reactions. The starting materials often include cyclopropane derivatives, sulfonyl chlorides, and pyrazole precursors. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 3-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Uniqueness

5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-2-methyl-benzoic acid is unique due to the presence of the methyl group on the benzoic acid core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H14N2O4S

Molekulargewicht

306.34 g/mol

IUPAC-Name

5-(1-cyclopropylsulfonylpyrazol-4-yl)-2-methylbenzoic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-2-3-10(6-13(9)14(17)18)11-7-15-16(8-11)21(19,20)12-4-5-12/h2-3,6-8,12H,4-5H2,1H3,(H,17,18)

InChI-Schlüssel

OLQBKMUJKWCGSP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CN(N=C2)S(=O)(=O)C3CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.